2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid
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Overview
Description
2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with methoxyacetyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid.
Thiazole: The parent compound of the thiazole ring.
2-Methylthiazole: A structurally similar compound with different substituents
Uniqueness
This compound is unique due to the presence of both the methoxy group and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H9NO3S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-methoxy-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(6(9)10)5-3-12-7(8-5)11-2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
DKKNOMGOXSYVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)OC)C(=O)O |
Origin of Product |
United States |
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